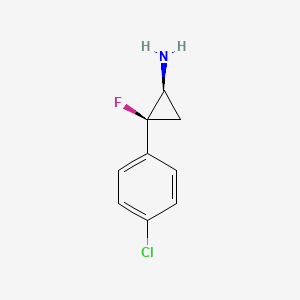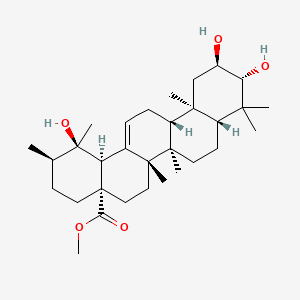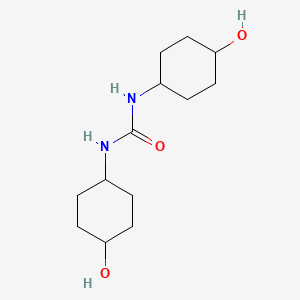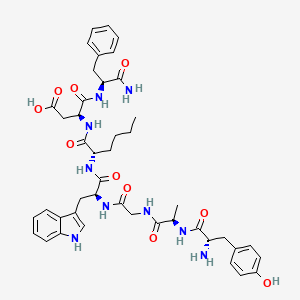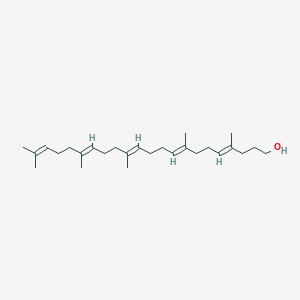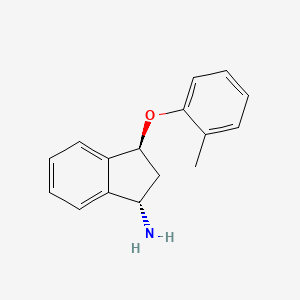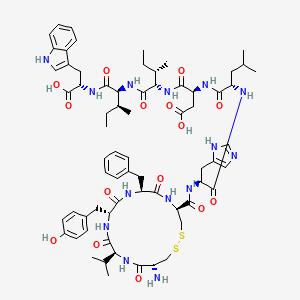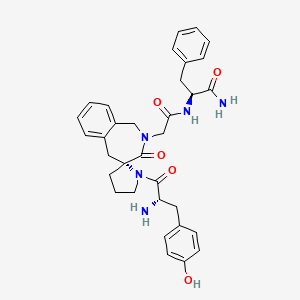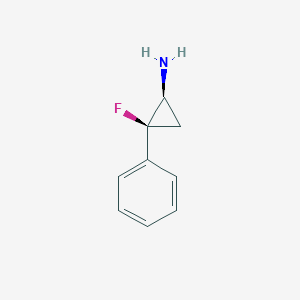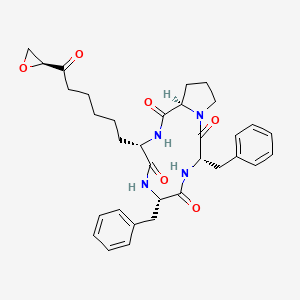
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic peptide compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including tyrosine (Tyr), D-alanine (D-Ala), glycine (Gly), tryptophan (Trp), N-methyl norleucine (NMeNle), aspartic acid (Asp), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. The presence of D-alanine and N-methyl norleucine in the sequence contributes to its stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin support. Each subsequent amino acid is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These synthesizers allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .
科学的研究の応用
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-alanine and N-methyl norleucine enhances the peptide’s stability and affinity for these targets. The peptide can modulate signaling pathways by binding to receptors, leading to downstream effects on cellular processes .
類似化合物との比較
Similar Compounds
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, a potent mu-selective opioid peptide.
Minigastrin: H-Leu-(Glu)5-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2, a peptide targeting the cholecystokinin-2 receptor (CCK-2R)
Uniqueness
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 is unique due to the incorporation of D-alanine and N-methyl norleucine, which confer enhanced stability and bioactivity compared to other peptides. This makes it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C45H57N9O10 |
|---|---|
分子量 |
884.0 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36+,37+/m1/s1 |
InChIキー |
LFIFGNCFEBAIHA-XSAWFYHVSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


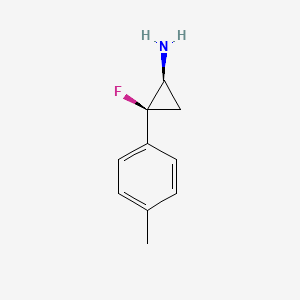
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium](/img/structure/B10853477.png)

